Dehydroxymethylepoxyquinomicin
Overview
Description
Dehydroxymethylepoxyquinomicin (DHMEQ) is a specific inhibitor of NF-κB . It is based on the structure of epoxyquinomicin C, an antibiotic . DHMEQ has shown anti-inflammatory and anticancer activity in various in vivo disease models .
Synthesis Analysis
The synthesis of DHMEQ involves a chemoenzymatic approach . It was previously available from the racemate using lipase-catalyzed enantioselective resolution. A new route for production was established by hexanoylating both secondary and phenolic hydroxy groups of (1 *,2 *,3 *)-2,3-Epoxy-5- - [ (2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol ( 2a), and subjecting it to Burkholderia cepacia lipase-catalyzed hydrolysis .Molecular Structure Analysis
The structure of DHMEQ is related to that of epoxyquinomicin C, which is an antibiotic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DHMEQ include hexanoylation and lipase-catalyzed hydrolysis .Scientific Research Applications
Anti-Inflammatory and Anti-Tumor Applications
Atopic Dermatitis Treatment : DHMEQ has shown promise in treating atopic dermatitis-like lesions. Jiang et al. (2017) found that external application of DHMEQ ointment suppressed the development of dermatitis-like lesions in mice, indicating its potential as an anti-inflammatory agent for skin conditions (Jiang et al., 2017).
Endotoxin-Induced Uveitis (EIU) Treatment : Ando et al. (2020) researched the anti-inflammatory effects of DHMEQ on EIU in rats. Their findings suggest that DHMEQ could be a promising agent for treating intraocular inflammation (Ando et al., 2020).
Radiosensitivity Enhancement in Thyroid Carcinoma : Liu et al. (2022) investigated DHMEQ's effect on the radiosensitivity of thyroid carcinoma cells. Their results indicate that DHMEQ can enhance the effectiveness of radiotherapy in thyroid cancer treatment (Liu et al., 2022).
Other Medical Applications
Graft-Versus-Host Disease (GVHD) Treatment in Bone Marrow Transplantation : Yamanouchi et al. (2015) explored the use of DHMEQ in allogeneic bone marrow transplantation. Their study shows that DHMEQ can suppress GVHD, improving mortality rates in a mouse model (Yamanouchi et al., 2015).
Inhibition of Cancer Metastasis : Lin et al. (2018) found that DHMEQ inhibits both late and early phases of cancer metastasis. This suggests its potential utility in preventing cancer spread (Lin et al., 2018).
Inflammatory Disease Model Suppression : Ma et al. (2021) reported that DHMEQ effectively suppresses various inflammatory disease models, including skin inflammation and rheumatoid arthritis, without toxicity (Ma et al., 2021).
Future Directions
properties
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroxymethylepoxyquinomicin | |
CAS RN |
287194-38-1, 287194-40-5 | |
Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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